Uridylyl-(3'-5')-cytidine is a dinucleotide composed of two nucleotides linked by a phosphodiester bond. Specifically, it consists of a uridine and a cytidine unit, which are connected through the 3' and 5' positions of their ribose sugars. This compound plays a significant role in various biological processes, including RNA synthesis and cellular signaling. The molecular formula for Uridylyl-(3'-5')-cytidine is with a molecular weight of approximately 550.37 g/mol .
Uridylyl-(3'-5')-cytidine is classified under nucleotides and dinucleotides, which are essential components of nucleic acids. It is particularly important in the context of RNA metabolism, where it serves as a substrate for various enzymes involved in nucleotide metabolism and influences cellular signaling pathways .
The synthesis of Uridylyl-(3'-5')-cytidine can be achieved through several methods:
In phosphoramidite chemistry, the uridine and cytidine units are first protected to prevent unwanted reactions. The activation of the phosphate group allows for the coupling of these two units under controlled conditions, often involving solvents such as acetonitrile or dichloromethane. Purification techniques such as high-performance liquid chromatography are commonly employed to isolate the final product with high purity .
The structure of Uridylyl-(3'-5')-cytidine features a ribose sugar backbone linked to uracil and cytosine bases. The critical connection is formed by a phosphate group that links the 3' hydroxyl group of one ribose to the 5' hydroxyl group of another, creating a stable dinucleotide structure.
Uridylyl-(3'-5')-cytidine undergoes various hydrolytic reactions that are influenced by pH levels:
The stability of Uridylyl-(3'-5')-cytidine can be affected by metal ions such as magnesium and zinc, which can promote its hydrolysis by facilitating the cleavage of the phosphodiester bond.
The mechanism of action for Uridylyl-(3'-5')-cytidine primarily involves its role in RNA metabolism and cellular signaling pathways:
Studies have shown that Uridylyl-(3'-5')-cytidine interacts with various enzymes that facilitate its incorporation into RNA or its conversion into other nucleotides, highlighting its importance in cellular functions.
Relevant analyses indicate that Uridylyl-(3'-5')-cytidine's stability is influenced by environmental factors such as pH and temperature, which must be controlled during experimental applications .
Uridylyl-(3'-5')-cytidine has several scientific applications:
Understanding its interactions with metal ions and other biomolecules is crucial for elucidating its role in biological systems and exploring potential therapeutic applications .
The chemical synthesis of uridylyl-(3'-5')-cytidine and its analogues employs phosphotriester and phosphite-triester methodologies, enabling precise control over internucleotide bond formation. This approach utilizes protecting groups to mask reactive functional groups (e.g., 2'-OH, amino groups) during chain elongation, preventing side reactions and ensuring regioselectivity. The phosphite method, pioneered by Bannwarth (1985), introduced phosphoramidite dinucleotide synthesis on polymer supports, significantly improving coupling efficiency and enabling automated synthesis [1]. Key innovations include:
The 4-methoxy-5,6-dihydro-2H-pyran (MDHP) group effectively protects ribose 2'-OH and 5'-OH positions in uridine and 2'-OH in cytidine derivatives. MDHP offers acid-labile protection, enabling selective deprotection under mild conditions without damaging the phosphodiester backbone or nucleobases. In the synthesis of uridylyl-(3'-5')-5-methylcytidylyl-(3'-5')-guanosine, MDHP demonstrated:
Table 1: Performance of Protecting Groups in Triester Synthesis
Protecting Group | Protected Site | Deprotection Condition | Yield (%) |
---|---|---|---|
4-Methoxy-5,6-dihydro-2H-pyran | 2′-OH/5′-OH (Uridine), 2′-OH (Cytidine) | Dilute acetic acid | >95 |
Benzoyl | Exocyclic amino (Cytidine/Guanosine) | Ammonia/methanol | >90 |
Methoxymethylidene | cis-Diol (Guanosine) | Mild acid (pH 3.0) | 85 |
Benzoyl groups shield the exocyclic amines of cytidine and guanosine, preventing nucleobase adduct formation during phosphorylation. Critical considerations include:
Cytidine deaminase catalyzes the hydrolytic deamination of cytidine to uridine, regulating cellular pyrimidine ratios. This enzyme influences the metabolic fate of uridylyl-(3'-5')-cytidine analogues:
The C-to-U RNA editing is catalyzed by apolipoprotein B mRNA-editing complexes (APOBEC), which deaminate cytidine to uridine in specific RNA sequences. Key features include:
UCK2 (uridine-cytidine kinase 2) phosphorylates cytidine and uridine at the 5′-position, activating analogues for oligonucleotide incorporation. Its mechanism involves:
Table 2: Kinetic Parameters of UCK2 for Nucleoside Analogues
Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (×10³ M⁻¹s⁻¹) |
---|---|---|---|
Cytidine | 39 ± 2 | 22 ± 0.8 | 0.56 |
Uridine | 40 ± 3 | 18 ± 0.7 | 0.45 |
β-D-arabino-cytidine | 120 ± 10 | 5 ± 0.3 | 0.04 |
N⁴-hydroxycytidine | 85 ± 6 | 8 ± 0.5 | 0.09 |
UCK2’s substrate promiscuity enables activation of antiviral prodrugs:
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